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Compound of Interest

Compound Name: Eremophilane

Cat. No.: B1244597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC (International Union of

Pure and Applied Chemistry) nomenclature for eremophilane-type sesquiterpenoids.

Eremophilanes are a large class of bicyclic sesquiterpenes characterized by a decalin

(bicyclo[4.4.0]decane) core with a distinctive methyl group migration from C-10 to C-5.[1][2]

This structural feature presents unique challenges in nomenclature, which this guide aims to

clarify. By understanding these conventions, researchers can ensure clear and unambiguous

communication of novel chemical structures within this medicinally significant class of natural

products.

The Eremophilane Skeleton and Numbering
The foundation of naming any eremophilane derivative is the correct identification and

numbering of the parent bicyclo[4.4.0]decane skeleton. The numbering begins at one of the

bridgehead carbons (C-1 or C-6), proceeds through the longest carbon bridge to the other

bridgehead carbon, and then continues along the shorter bridge. For the eremophilane
skeleton specifically, the numbering is standardized as shown below to accommodate the

characteristic methyl group at C-5.
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Figure 1. Standard IUPAC numbering of the eremophilane skeleton.

Systematic naming follows the established rules for bicyclic alkanes. The name is constructed

by:

Prefix: "bicyclo"

Bridge Lengths: The number of carbon atoms in each of the three bridges connecting the two

bridgehead carbons (C-1 and C-6), listed in descending order and separated by periods

within square brackets. For the eremophilane core, this is [4.4.0].

Parent Alkane: The name of the alkane corresponding to the total number of carbon atoms in

the bicyclic system, which is "decane" for the eremophilane core.

Thus, the unsubstituted parent hydrocarbon is named bicyclo[4.4.0]decane.

Nomenclature of Novel Eremophilane Derivatives
The naming of novel derivatives involves identifying the parent eremophilane skeleton and

then specifying all substituents, functional groups, and stereochemistry according to IUPAC

rules.

Substituents and Functional Groups
Substituents are listed in alphabetical order as prefixes to the parent name. Their positions are

indicated by the corresponding number of the carbon atom to which they are attached.

Functional groups are indicated by suffixes, and the principal functional group determines the

suffix of the name. The presence of double bonds is indicated by changing the "-ane" suffix of
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the parent name to "-ene," "-adiene," etc., with locants indicating the position of the double

bond(s).

Example: A hypothetical eremophilane derivative with a hydroxyl group at C-8 and a carbonyl

group at C-3 would be named based on the principal functional group (ketone). The name

would be an "-one" derivative of eremophilane.

Stereochemistry
The stereochemistry of eremophilane derivatives is crucial and must be specified using the

Cahn-Ingold-Prelog (CIP) priority rules (R/S configuration) for chiral centers and E/Z notation

for double bonds. The stereochemical descriptors are placed in parentheses at the beginning of

the name, preceded by their locants. For fused ring systems like decalin, the relative

stereochemistry of the bridgehead hydrogens (at C-1 and C-6) is indicated as cis or trans.

Examples of IUPAC Naming for Novel Eremophilane
Derivatives
Recent literature provides numerous examples of newly discovered eremophilane derivatives,

illustrating the application of these naming conventions.

For instance, a series of novel eremophilanes, copteremophilanes A–J, were isolated from a

marine-derived fungus, Penicillium copticola.[1] Copteremophilane C, for example, was

identified as a complex derivative incorporating a chlorinated phenylacetic unit.[1] Similarly, four

new highly oxygenated eremophilane-type sesquiterpenes, boeremialanes A–D, were isolated

from the endophytic fungus Boeremia exigua.[3]

Quantitative Data Summary
The characterization of novel eremophilane derivatives relies on quantitative spectroscopic

and physicochemical data. The following tables summarize typical data for newly isolated

compounds.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for a Novel Eremophilane Derivative

(Hypothetical Example in CDCl₃)
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 40.5 1.65 (m), 1.75 (m)

2 25.2 1.80 (m)

3 205.1 -

4 45.3 2.50 (q, 7.1)

5 50.1 -

6 38.2 1.95 (m)

7 125.8 5.80 (d, 2.5)

8 140.2 -

9 35.1 2.10 (m)

10 130.4 -

11 21.5 1.15 (d, 7.0)

12 22.0 1.18 (d, 7.0)

13 12.1 1.05 (d, 7.1)

14 15.8 0.95 (s)

Table 2: Biological Activity of Selected Eremophilane Derivatives

Compound
Bioactivity
Assay

Target IC₅₀ (µM) Reference

Copteremophilan

e H
Cytotoxicity

A549 (Human

lung carcinoma)
12.5 [1]

Boeremialane D
Anti-

inflammatory

NO production in

RAW 264.7 cells
8.7 [3]

PR toxin 3-

deacetyl
Cytotoxicity

HepG2 (Human

liver cancer)
2.5
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Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings in natural product

chemistry. The following are generalized protocols for the isolation and characterization of

novel eremophilane derivatives.

Fermentation and Extraction
The fungal strain is cultured in a suitable medium (e.g., solid rice medium or liquid potato

dextrose broth) for a specified period (e.g., 30 days) at a controlled temperature (e.g., 25°C).[3]

The culture is then extracted exhaustively with an organic solvent such as ethyl acetate. The

solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient

of solvents (e.g., hexane/ethyl acetate). Fractions are collected and analyzed by thin-layer

chromatography (TLC). Fractions containing compounds of interest are pooled and further

purified by repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative

High-Performance Liquid Chromatography (HPLC) to afford the pure compounds.

Structural Elucidation
The structures of the isolated compounds are determined by a combination of spectroscopic

techniques:

HRESIMS: To determine the molecular formula.

1D NMR: ¹H and ¹³C NMR to identify the types and numbers of protons and carbons.

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of the atoms.

NOESY/ROESY: To determine the relative stereochemistry.

Electronic Circular Dichroism (ECD): To determine the absolute configuration by comparing

experimental spectra with calculated spectra.[1][3]

Biological Assays
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Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates. After 24 hours, the

cells are treated with various concentrations of the test compounds for a specified duration

(e.g., 48 hours). Cell viability is assessed using the MTT or SRB assay, and IC₅₀ values are

calculated.

Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the

presence or absence of the test compounds. After 24 hours, the production of nitric oxide (NO)

in the culture supernatant is measured using the Griess reagent. The IC₅₀ value for NO

inhibition is then determined.[3]

Signaling Pathway Visualization
Several eremophilane derivatives have been shown to possess anti-inflammatory properties

by modulating key signaling pathways. For example, some sesquiterpenoids inhibit the

activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

pathway, a critical regulator of the inflammatory response. The diagram below illustrates the

canonical NF-κB signaling pathway and the inhibitory action of a hypothetical eremophilane
derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9146970/
https://www.benchchem.com/product/b1244597?utm_src=pdf-body
https://www.benchchem.com/product/b1244597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular
Cell Membrane

Cytoplasm

Nucleus

TNF-α

TNFR

Binds

IKK Complex
(IKKα/IKKβ/NEMO)

Activates

IκBα

Phosphorylates

NF-κB-IκBα
(Inactive)

Proteasome
Ubiquitination &

Degradation

NF-κB
(p65/p50)

NF-κB
(p65/p50)

Translocates

Releases

Eremophilane
Derivative

Inhibits

DNA
Binds Pro-inflammatory

Gene Expression

Click to download full resolution via product page

Figure 2. Inhibition of the NF-κB signaling pathway by an eremophilane derivative.

This guide provides a foundational understanding of the IUPAC nomenclature for

eremophilane derivatives, supported by practical examples, data presentation, and

experimental context. Adherence to these systematic naming conventions is paramount for the

accurate and effective dissemination of research in this expanding field of natural product

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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